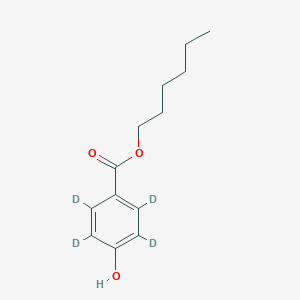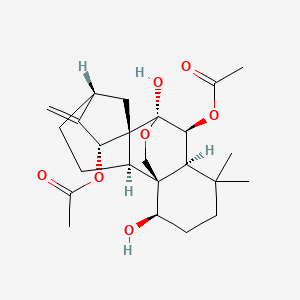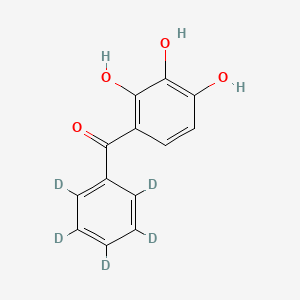
Primary Vascular Eicosanoid LC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains a collection of vasoactive eicosanoids, including the characteristic metabolites of both prostaglandin I2 (PGI2; Item No. 18220) and thromboxane A2 (TXA2), as well as several additional HETE and EET metabolites produced by platelets and the cytochrome P450 pathway of arachidonic acid metabolism. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly hydrolyzed and metabolized, TXB2, 11-dehydro TXB2, and 6-keto PGF1α serve as useful markers for their synthesis. Certain HETEs and EETs have been shown to either inhibit platelet activation or regulate vasoconstriction.
Wissenschaftliche Forschungsanwendungen
1. Biomarker Identification for Inflammatory Diseases
Eicosanoids, crucial mediators and regulators of inflammation and oxidative stress, are often used as biomarkers to evaluate disease severity and therapeutic responses in various diseases, particularly in inflammatory bowel disease (IBD). A sensitive LC-MS/MS method has been developed for quantifying key eicosanoids, aiding in the prognosis of IBD and evaluating therapy responses (Chhonker et al., 2021).
2. Advancements in Analytical Techniques
The shift from GC-MS/MS to LC-MS/MS in eicosanoid analysis has brought about significant challenges, including the need for improved analytical certainty. LC-MS/MS users are encouraged to draw upon the extensive knowledge from GC-MS/MS applications in eicosanoid analysis for better outcomes in research (Tsikas & Zoerner, 2014).
3. Eicosanoids in Cellular Models
LC-MS/MS is a robust technique for analyzing a wide range of eicosanoids in biological samples within a short time. Its application in cell models is crucial for understanding various physiological and pathophysiological processes, such as inflammation, diseases with inflammatory components, and cancer (Martín-Venegas, Jáuregui, & Moreno, 2014).
4. Clinical Research Applications
LC-MS/MS methods for eicosanoid analysis are extensively used in clinical research, particularly in major diseases like respiratory diseases, diabetes, cancer, and cardiovascular diseases. Attention to preanalytical aspects and the application of UHPLC and MRM in mass spectrometric detection are critical for accurate results (Kortz, Dorow, & Ceglarek, 2014).
Eigenschaften
Produktname |
Primary Vascular Eicosanoid LC-MS Mixture |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





